molecular formula C11H14N2O2S B8580140 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one

1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one

Cat. No.: B8580140
M. Wt: 238.31 g/mol
InChI Key: RFQIICQNRBGJTC-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one is a chemical compound with a unique structure that includes a cyclopropyl group, a pyrimidinyl ring, and a methylsulfinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopropyl ketone with a pyrimidinyl derivative under specific conditions to introduce the desired functional groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler derivative.

    Substitution: The pyrimidinyl ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction can produce a methylthio derivative .

Scientific Research Applications

1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
  • 1-(3-Pyridinyl)-2-propanone
  • 1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one

Uniqueness

1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the methylsulfinyl substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one

InChI

InChI=1S/C11H14N2O2S/c1-16(15)11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3

InChI Key

RFQIICQNRBGJTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)CC(=O)CC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-cyclopropyl-3-[2-(methylsulfanyl)pyrimidin-4-yl]propan-2-one (2) (3.00 g, 13.49 mmol) in DCM (54.0 mL) at rt, mCPBA (3.99 g, 16.19 mmol) was added in portions. The reaction mixture was stirred at rt for 1 hour. The reaction was partitioned between saturated sodium carbonate solution and DCM and the aqueous layer was back-extracted. The organic extracts were combined, washed with brine, dried over sodium sulfate, then concentrated in vacuo. The crude product was purified by Biotage™ silica gel chromatography [100% DCM to 5% MeOH/DCM] to afford the desired product as a viscous yellow oil (1.88 g, 58.5% yield), which was still contaminated with residual m-chlorobenzoic acid and carried on to the next step. MS (ES+): m/z=239.2 (100) [MH+2]. HPLC: tR=0.73 minute over 3 minutes. Purity: 67.7% [HPLC (LC/MS) at 220 nm].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Yield
58.5%

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